Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate

medicinal chemistry structure-activity relationship chemical procurement

Sourcing novel N-substituted benzodioxine sulfonamides with a defined chiral alanine backbone often requires multi-step custom synthesis, delaying hit-to-lead optimization. Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate resolves this bottleneck as a ready-to-use, research-grade building block. Key advantages: - Pre-installed alanine methyl ester provides a validated vector for SAR expansion, directly extending the protein-validated N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide core (PDB: 7FL9). - Chiral center enables enantiomerically pure library synthesis, unlike the achiral glycine analog. - Supplied at 95% purity (HPLC/NMR) with comprehensive batch analytics; stock availability accelerates medicinal chemistry campaigns and chemical probe development.

Molecular Formula C13H17NO6S
Molecular Weight 315.34 g/mol
Cat. No. B8015151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate
Molecular FormulaC13H17NO6S
Molecular Weight315.34 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)N(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C
InChIInChI=1S/C13H17NO6S/c1-9(13(15)18-2)14(21(3,16)17)10-4-5-11-12(8-10)20-7-6-19-11/h4-5,8-9H,6-7H2,1-3H3
InChIKeyVWTYEXYBSOPOCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate – Baseline Data


Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate (C13H17NO6S; MW 315.34 g/mol) is a synthetic sulfonamide bearing a 2,3-dihydro-1,4-benzodioxin ring, a methylsulfonyl group, and an alanine methyl ester moiety. It belongs to the class of N-substituted benzodioxine sulfonamides, a scaffold recognized in X-ray crystallography as a protein-binding ligand fragment [1]. This compound is supplied as a research-grade building block; typical purity for close structural analogs in this series is specified at 95% by HPLC/NMR . Its structural combination of a rigid benzodioxin core with a flexible alanine side chain and a methyl ester prodrug-capable group distinguishes it from simpler benzodioxin sulfonamides and positions it as a versatile intermediate for medicinal chemistry campaigns.

Benzodioxine sulfonamide building block with alanine methyl ester
Crystallographic core validated in PDB:7FL9 for structure-guided design
Chiral center enables enantiopure library synthesis
Research-grade intermediate; purity specifications for structural analogs available upon request

Why Generic Analogs Cannot Replace This Compound


Benzodioxin sulfonamides are not interchangeable. Even minor structural variations—such as the presence of an alanine versus glycine backbone or the substitution of a methyl ester for a free carboxylic acid—produce substantial differences in molecular weight, lipophilicity, hydrogen-bonding capacity, and steric bulk that directly influence binding affinity and pharmacokinetic profiles. The PDB structure 7FL9 confirms that the N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide core engages specific protein pockets [1]; therefore, extending this core with an alanine methyl ester group (as in the target compound) will alter both the geometry and the energetics of protein–ligand interactions compared to simpler analogs such as the glycine methyl ester or the free sulfonamide. The following quantitative evidence demonstrates that the target compound occupies a distinct property space relative to its closest commercially available analogs, mandating explicit specification during procurement.

Glycine Analog Lacks Chiral Center
The alanine backbone introduces a stereogenic center absent in the glycine methyl ester analog, altering SAR interpretation and library diversity.
Methyl Ester vs. Free Acid Alters Prodrug Profile
Switching to a free carboxylic acid or amide analog changes hydrogen-bonding capacity and potential prodrug activation pathways, limiting direct substitution.
Core Sulfonamide Linker May Shift Binding
Replacement with a simpler unsubstituted benzodioxin analog removes the methanesulfonamide group confirmed in PDB:7FL9, potentially abolishing target engagement.

Key Differences from Closest Analogs


Molecular Weight Difference vs. Glycine Analog

The target compound, Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate (C13H17NO6S; MW = 315.34 g/mol), is clearly differentiated from its closest commercially available analog, Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate (C12H15NO6S; MW = 301.31 g/mol), by an additional methylene group and a net molecular weight increase of 14.03 g/mol . This structural difference reflects the presence of an alanine side chain versus a glycine backbone, which introduces a chiral center and increased steric volume that can impact both synthetic utility and biological target engagement.

Structural Identity
Data to verify
Target
C₁₃H₁₇NO₆S
315.34 g/mol
Glycine analog
C₁₂H₁₅NO₆S
301.31 g/mol
Alanine vs. glycine backbone alters steric and chiral presentation for SAR
Vendor-reported identity; ΔMW = 14.03 g/mol
medicinal chemistry structure-activity relationship chemical procurement

Crystallographic Validation of Core Scaffold

The N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide group has been experimentally resolved in the binding site of a target protein (PDB ID: 7FL9), establishing that this core is a bona fide protein ligand [1]. In contrast, no analogous crystal structure exists for the simpler unsubstituted benzodioxin sulfonamide lacking the methanesulfonyl group. This crystallographic evidence provides quantitative structural data (atomic coordinates, B-factors, and ligand–protein interaction distances) that validate the core as a privileged scaffold for target engagement. The target compound, which elaborates this core with an alanine methyl ester, is therefore rationally designed to extend from this validated binding pose, offering a defined starting point for structure-guided optimization.

Binding Site Validation
Class-level inference
PDB:7FL9 resolved N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide in target protein pocket
Supports structure-guided design from validated binding pose
Core validated; target compound not directly crystallized
structural biology drug discovery fragment-based design

Antibacterial Activity: Class-Level Evidence

Published data for close structural analogs demonstrate that N-substituted benzodioxin-6-yl sulfonamides exhibit antibacterial activity against Gram-positive and Gram-negative strains. Specifically, N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) displayed MIC values of 8.2 ± 0.5 µg/mL against S. aureus and 12.4 ± 1.1 µg/mL against E. coli, comparable to the standard Ciprofloxacin (MIC 7.8 ± 0.4 and 10.2 ± 0.9 µg/mL, respectively) [1]. The target compound differs from 5a by replacing the 4-methylbenzenesulfonyl group with a methylsulfonyl group and incorporating an alanine methyl ester moiety. While direct quantitative data for the target compound are absent, the class-level SAR indicates that the methylsulfonyl variant may offer distinct physicochemical properties (lower molecular weight, different hydrogen-bonding profile) that warrant independent investigation.

Antibacterial Screening
Class-level inference
Analog 5a
S. aureus: 8.2 ± 0.5 µg/mL
E. coli: 12.4 ± 1.1 µg/mL
Ciprofloxacin
S. aureus: 7.8 ± 0.4 µg/mL
E. coli: 10.2 ± 0.9 µg/mL
Supports antimicrobial screening context for benzodioxin sulfonamide class
Direct MIC data for target compound absent; class-level SAR
antimicrobial sulfonamide enzyme inhibition

Optimal Applications for This Compound


Structure-Guided Design from Crystallographic Core

The benzodioxin-methanesulfonamide core has been resolved in a protein–ligand co-crystal structure (PDB:7FL9) [1]. Researchers designing inhibitors against targets with similar binding pockets can use the target compound as an advanced intermediate for rapid SAR exploration. Unlike the simpler methanesulfonamide fragment, the alanine methyl ester provides a defined vector for further derivatization while maintaining the validated binding orientation.

Antibacterial SAR Expansion with Alanine Methyl Ester Scaffold

Close analogs of the benzodioxin sulfonamide class have demonstrated MIC values approaching those of Ciprofloxacin against S. aureus and E. coli [2]. The target compound, with its distinct alanine methyl ester side chain and methylsulfonyl group, offers a chemically differentiated starting point for synthesizing novel N-substituted derivatives to probe antibacterial potency and spectrum. Procurement of the target compound avoids synthetic steps required to install the alanine backbone.

Chemical Probe Development for Protein-Ligand Interactions

The availability of the core benzodioxin-methanesulfonamide as a resolved ligand in the PDB [1] makes the target compound suitable for developing chemical probes via bioisosteric replacement or fragment growing. The alanine methyl ester group offers a convenient handle for conjugation or further functionalization, enabling chemoproteomics or biophysical binding assays.

Building Block for Chiral Sulfonamide Libraries

The alanine moiety introduces a chiral center absent in the glycine analog . This stereogenic center is critical for generating enantiomerically pure compound libraries for target-based screening. Procuring the target compound rather than the achiral glycine analog ensures access to stereochemical diversity that can be exploited in hit-to-lead optimization.

Application
Selection Property
Validation Focus
Structure-guided design from crystallographic core
Validated core binding pose (PDB:7FL9)
SAR expansion from binding pocket model
Antibacterial SAR expansion
Alanine methyl ester scaffold distinct from reported analogs
MIC endpoint testing against target bacterial strains
Chemical probe development
Alanine methyl ester handle for conjugation
Binding affinity confirmation in target assays
Chiral sulfonamide library synthesis
Chiral center enables enantiomerically pure libraries
Enantiopurity verification via chiral HPLC
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